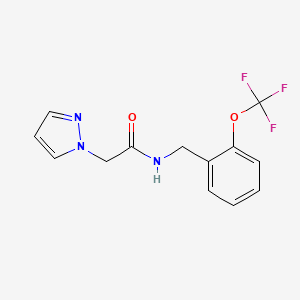

2-(1H-吡唑-1-基)-N-(2-(三氟甲氧基)苯甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a benzyl group (a phenyl ring attached to a CH2 group), and a trifluoromethoxy group (a CF3 group attached to an oxygen atom) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Rhodium(III)-catalyzed C-H bond functionalization . This method involves the reaction of a pyrazole compound with internal alkynes, providing a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .科学研究应用

合成与配位配合物

研究表明了吡唑-乙酰胺衍生物的合成和表征,探索了它们在与 Co(II) 和 Cu(II) 形成配位配合物中的作用。由于其独特的结构构型和相互作用,这些配合物表现出显著的抗氧化活性,强调了吡唑-乙酰胺衍生物在开发抗氧化剂中的潜力。该研究结果突出了氢键对自组装过程的影响,展示了复杂的分子结构及其对抗氧化能力的影响 (Chkirate 等人,2019)。

新型衍生物合成与结构分析

包括 N-(5-乙酰基-6-甲基-2-氧代-2H-吡喃-4-基)-N-(2-乙酰氨基苯基)乙酰胺在内的新型 2-吡喃衍生物的意外合成展示了吡唑-乙酰胺骨架的化学多功能性。这项研究概述了这些化合物的晶体结构、赫氏菲尔德表面分析和计算研究,由于其独特的分子相互作用和稳定性特性,提供了对其在材料科学和药物设计中的潜在应用的见解 (Sebhaoui 等人,2020)。

A2B 腺苷受体的拮抗剂放射性配体

MRE 2029-F20 是一种与吡唑-乙酰胺类相关的化合物,已被确认为 A2B 腺苷受体的选择性拮抗剂配体。这种化合物作为放射性配体的开发为人类 A2B 腺苷受体亚型的药理学表征提供了一个有价值的工具,可能有助于针对由这些受体介导的各种生理过程的治疗策略 (Baraldi 等人,2004)。

抗肿瘤和抗氧化评估

对源自吡唑-乙酰胺相互作用的 N-取代-2-氨基-1,3,4-噻二唑的研究揭示了有希望的抗肿瘤和抗氧化活性。这些发现强调了吡唑-乙酰胺衍生物在药物化学中的潜力,特别是在设计针对癌症和氧化应激相关疾病的新治疗剂方面 (Hamama 等人,2013)。

抗精神病药物的开发

源自吡唑-乙酰胺化学的 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的合成导致了在动物行为测试中表现出抗精神病样特征的化合物。这些化合物不与多巴胺受体相互作用,表明了一种抗精神病药物开发的新作用机制,这可以为当前治疗提供副作用更少的替代方案 (Wise 等人,1987)。

未来方向

作用机制

Mode of Action

The compound has been described in the context of Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Biochemical Pathways

The rhodium (iii) catalyzed reaction suggests that it may be involved in the modification of organic compounds through c–h bond functionalization .

Result of Action

The compound’s role in Rhodium (III) catalyzed C–H bond functionalization suggests that it may contribute to the synthesis of other organic compounds .

Action Environment

The solvent-controlled nature of the rhodium (iii) catalyzed reaction suggests that the choice of solvent may influence the compound’s action .

属性

IUPAC Name |

2-pyrazol-1-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-5-2-1-4-10(11)8-17-12(20)9-19-7-3-6-18-19/h1-7H,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMMOSJYPZJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=N2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)